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Introduction

ARTO0380, also known as alnodesertib, is a potent and selective, orally administered small
molecule inhibitor of Ataxia Telangiectasia and Rad3-related protein (ATR) kinase.[1][2][3][4]
ATR is a critical regulator of the DNA Damage Response (DDR) pathway, playing a key role in
sensing and signaling replication stress.[5] By inhibiting ATR, ART0380 prevents cancer cells
from repairing damaged DNA, leading to selective cell death, particularly in tumors with existing
defects in DDR pathways, such as those with Ataxia-Telangiectasia Mutated (ATM) protein
deficiency.[3][4] These application notes provide a summary of the available data on the
dosage and administration of ART0380 in combination therapies, primarily focusing on clinical
trial data. Preclinical findings have demonstrated that ART0380 has single-agent activity in
tumors with ATM deficiencies and exhibits synergistic anti-tumor effects when combined with
DNA-damaging agents like gemcitabine and irinotecan.[6][7]

Mechanism of Action: ATR Inhibition

ART0380's mechanism of action centers on the inhibition of ATR, a pivotal kinase in the DDR
pathway. In cancer cells, which often exhibit high levels of replication stress and genomic
instability, ATR activation is a crucial survival mechanism.[4] ATR signaling stabilizes replication
forks and initiates DNA repair, allowing cancer cells to continue proliferating despite
accumulating DNA damage.[1][2] ART0380 blocks this protective response. This targeted
inhibition is particularly effective in tumors with deficiencies in other DDR proteins, such as

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b15620159?utm_src=pdf-interest
https://www.benchchem.com/product/b15620159?utm_src=pdf-body
https://project.eortc.org/recist/wp-content/uploads/sites/4/2015/03/RECISTGuidelines.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2982895/
https://clin.larvol.com/trial-detail/NCT04657068
https://aacrjournals.org/cancerres/article/85/8_Supplement_2/CT267/761473/Abstract-CT267-First-results-of-ART0380-an-ATR
https://www.artios.com/wp-content/uploads/2023/11/ART0380-ESMO-Poster-2023.pdf
https://www.benchchem.com/product/b15620159?utm_src=pdf-body
https://clin.larvol.com/trial-detail/NCT04657068
https://aacrjournals.org/cancerres/article/85/8_Supplement_2/CT267/761473/Abstract-CT267-First-results-of-ART0380-an-ATR
https://www.benchchem.com/product/b15620159?utm_src=pdf-body
https://www.benchchem.com/product/b15620159?utm_src=pdf-body
https://www.researchgate.net/publication/371453090_Abstract_312_The_ATR_inhibitor_ART0380_shows_preclinical_efficacy_in_monotherapy_or_in_combination_with_gemcitabine_aPD1_PARP_inhibitors_and_topoisomerase_1_poisons
https://www.artios.com/pipeline/art0380-atr-inhibitor/
https://www.benchchem.com/product/b15620159?utm_src=pdf-body
https://aacrjournals.org/cancerres/article/85/8_Supplement_2/CT267/761473/Abstract-CT267-First-results-of-ART0380-an-ATR
https://project.eortc.org/recist/wp-content/uploads/sites/4/2015/03/RECISTGuidelines.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2982895/
https://www.benchchem.com/product/b15620159?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15620159?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

ATM, creating a synthetic lethal relationship. The combination of endogenous replication stress
(e.g., from ATM loss), induced replication stress from a DNA-damaging agent (like
chemotherapy), and the blockade of the ATR-mediated stress response by ART0380 results in
a potent anti-tumor effect.[3]
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Figure 1: ART0380 Mechanism of Action.

Dosage and Administration in Combination Therapy

ARTO0380 is being evaluated in clinical trials as both a monotherapy and in combination with
DNA-damaging agents.[4][9] The primary clinical trial investigating these combinations is the
Phase 1/2a STELLA study (NCT04657068).[3][10] This study is designed to determine the
safety, tolerability, pharmacokinetics, and preliminary efficacy of ART0380.[10]

Combination Therapy with Irinotecan
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The combination of ART0380 with low-dose irinotecan has been investigated in patients with
advanced or metastatic solid tumors.[3]

Table 1: Dose Escalation and Recommended Phase 2 Dose (RP2D) for ART0380 in
Combination with Irinotecan[4][11]

Administration

Phase ART0380 Dosage Irinotecan Dosage
Schedule

ARTO0380: Orally on
days 1-3 and 8-10 of a
21-day cycle.

Dose Escalation 25mg to 400mg 60mg/mz2 or 85mg/m?2 Irinotecan:
Intravenously on days
1 and 8 of a 21-day

cycle.

ARTO0380: Orally on
days 1-3 and 8-10 of a
21-day cycle.

RP2D 200mg 60mg/m? Irinotecan:
Intravenously on days
1 and 8 of a 21-day
cycle.[4][12]

Combination Therapy with Gemcitabine

ARTO0380 is also being evaluated in combination with gemcitabine, particularly in patients with
high-grade serous ovarian, primary peritoneal, or fallopian tube carcinoma.[10] While specific
dose escalation data is less detailed in publicly available sources, the study design involves
intermittent dosing of ART0380 in 21-day cycles.[10] The Phase 2 portion of the study is a
randomized evaluation of ART0380 plus gemcitabine versus gemcitabine alone.

Table 2: Clinical Trial Design for ART0380 in Combination with Gemcitabine[10]
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Trial Arm Patient Population Treatment Regimen

Advanced or metastatic cancer  Intermittent oral ART0380 in
Part A2 (Dose Escalation) for which gemcitabine is combination with gemcitabine

appropriate. in 21-day cycles.

Platinum-resistant high-grade ) o )
) ) ARTO0380 in combination with
serous ovarian, primary

Part B2 (Randomized Phase 2) ) ) gemcitabine vs. gemcitabine
peritoneal, or fallopian tube
) alone.
carcinoma.

Clinical Efficacy in Combination Therapy

The combination of ART0380 with low-dose irinotecan has shown promising clinical activity,
especially in patients with tumors deficient in ATM protein.[3]

Table 3: Efficacy of ART0380 and Irinotecan at the Recommended Phase 2 Dose (RP2D)[3]
[12]

Patient Population (Biomarker) Confirmed Overall Response Rate (CORR)
ATM-deficient (ATM-low or ATM-negative) 37%
ATM-negative 50%
ATM-low 22%

Responses have been observed across various solid tumor types, including pancreatic and
colorectal cancer.[3][12] The combination has demonstrated a favorable safety profile and is

suitable for long-term dosing.[3]
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Figure 2: Generalized Clinical Trial Workflow for ART0380 Combination Therapy.

Experimental Protocols
Protocol for Tumor Response Assessment (RECIST 1.1)

The Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 is the standard for
assessing changes in tumor burden.[1][13]

Objective: To provide a standardized and objective assessment of tumor response or
progression in clinical trials.

Methodology:
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e Baseline Assessment:

(¢]

Identify and categorize all tumor lesions as either "measurable” or "non-measurable”.

Measurable lesions must have a longest diameter of 210 mm by CT scan (slice thickness
<5 mm) or 220 mm by chest X-ray.[1] Pathological lymph nodes are considered
measurable if their short axis is 215 mm.[13]

Select up to five total target lesions (maximum of two per organ) that are representative of
all involved organs.[13]

Record the sum of the longest diameters (or short axis for nodes) of all target lesions. This
is the baseline sum of diameters (SOD).

o Follow-up Assessments:

[¢]

[e]

[e]

(¢]

At each follow-up, measure and record the longest diameter of all target lesions.
Calculate the new SOD.
Assess non-target lesions for unequivocal progression.

Document the presence of any new lesions.

e Response Criteria:

o

Complete Response (CR): Disappearance of all target lesions. Any pathological lymph
nodes must have reduced in short axis to <10 mm.

Partial Response (PR): At least a 30% decrease in the SOD of target lesions, taking as
reference the baseline SOD.

Progressive Disease (PD): At least a 20% increase in the SOD of target lesions from the
smallest sum recorded since treatment started (nadir), with an absolute increase of at
least 5 mm. The appearance of one or more new lesions is also considered progression.
Unequivocal progression of non-target lesions.
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o Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase
to qualify for PD.

Protocol for Pharmacodynamic (PD) Biomarker
Assessment (YH2AX Assay)

The phosphorylation of histone H2AX (YH2AX) serves as a sensitive biomarker for DNA
double-strand breaks and is used to assess the pharmacodynamic effects of DNA-damaging
agents and DDR inhibitors.[2][14]

Objective: To quantify the level of DNA damage in tumor cells or surrogate tissues following
treatment with ART0380.

Methodology (Immunofluorescence-based):
e Sample Collection:

o Obtain tumor biopsies or circulating tumor cells (CTCs) at baseline and at specified time
points after ART0380 administration.[2][5]

o Sample Processing:
o Fix and permeabilize cells to allow antibody access to nuclear proteins.
o For biopsies, embed in paraffin and section onto microscope slides.
e Immunostaining:
o Incubate samples with a primary antibody specific for phosphorylated H2AX (Ser139).
o Wash to remove unbound primary antibody.

o Incubate with a fluorescently labeled secondary antibody that binds to the primary
antibody.

o Counterstain with a nuclear stain (e.g., DAPI).

¢ Image Acquisition and Analysis:
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o Acquire images using a fluorescence microscope or high-content imaging system.

o Use automated image analysis software to identify individual nuclei based on the DAPI
stain.

o Quantify the fluorescence intensity of the yH2AX signal within each nucleus.

o The percentage of yH2AX-positive cells or the mean fluorescence intensity can be used
as a measure of DNA damage.[14]

Data from the ART0380 clinical program indicates that yH2AX levels increase in circulating
tumor cells from patients with DDR deficiencies after treatment, with no corresponding trend in
normal peripheral blood mononuclear cells, supporting dose-dependent target engagement in
tumor tissue.[5][15]

Disclaimer: This document is intended for informational purposes for a research audience and
is not a substitute for professional medical advice. The protocols described are generalized and
should be adapted and validated for specific experimental contexts. Always refer to the specific
clinical trial protocols and regulatory guidelines for complete and accurate information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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